N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide
CAS No.:
Cat. No.: VC11113797
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O4 |
|---|---|
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide |
| Standard InChI | InChI=1S/C15H14N2O4/c1-10-8-11(6-7-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18) |
| Standard InChI Key | DWNMMYOWGIZRPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Introduction
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is a synthetic organic compound belonging to the benzamide class. It is characterized by its specific structural features, including a nitro group and a methoxy group attached to the benzene rings, which contribute to its chemical and biological properties. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential applications.
Synthesis and Preparation
The synthesis of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methoxyaniline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base. This reaction is a common method for forming amide bonds and can be optimized using various solvents and conditions to improve yield and purity.
| Reagent | Role | Reaction Conditions |
|---|---|---|
| 3-methoxyaniline | Amine component | Room temperature, basic conditions |
| 3-methyl-4-nitrobenzoyl chloride | Acyl chloride component | Room temperature, basic conditions |
| Base (e.g., pyridine or triethylamine) | Catalyst/base | Room temperature, basic conditions |
Biological Activity
Research into the biological activity of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is ongoing, but it is believed to have potential applications in pharmaceuticals due to its structural similarity to compounds with known biological effects. The presence of a nitro group and a methoxy group can influence its interaction with biological targets.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Activity | Structural similarity to known antimicrobial agents |
| Anti-inflammatory Activity | Potential interaction with inflammatory pathways |
Environmental Impact
The environmental impact of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is not well-documented, but compounds with similar structures can potentially persist in the environment and affect aquatic life. Further studies are needed to assess its biodegradability and toxicity.
| Environmental Concern | Status |
|---|---|
| Biodegradability | Not well-studied |
| Aquatic Toxicity | Potential risk, requires further investigation |
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